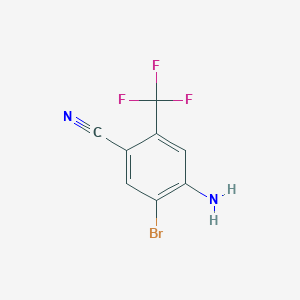

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-amino-5-bromo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQSOTIHVAEDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596681 | |

| Record name | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155255-45-1 | |

| Record name | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

CAS Number: 155255-45-1

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. Due to the limited publicly available information on the specific biological activity of this compound, this document focuses on its established chemical data and outlines general methodologies for its synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. Its structure incorporates an amino group, a bromine atom, and a trifluoromethyl group, which are all known to influence the molecule's chemical reactivity and potential biological interactions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃N₂ | N/A |

| Molecular Weight | 265.03 g/mol | N/A |

| CAS Number | 155255-45-1 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 137-142 °C | [1] |

| Purity | ≥97% (typical) | N/A |

| Solubility | Partially soluble in organic solvents like ethanol and DMSO. | N/A |

Synthesis

General Synthetic Workflow

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol: A General Approach

Step 1: Bromination of a 2-(Trifluoromethyl)aniline Derivative A suitable 2-(trifluoromethyl)aniline derivative would be dissolved in a solvent such as acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or bromine, would be added portion-wise at a controlled temperature to achieve regioselective bromination at the para-position to the amino group.

Step 2: Introduction of the Nitrile Group The resulting 4-bromo-2-(trifluoromethyl)aniline could then be converted to the corresponding benzonitrile. This can be achieved through a Sandmeyer reaction, which involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by treatment with a cyanide salt, such as copper(I) cyanide.

Step 3: Nitration The 4-bromo-2-(trifluoromethyl)benzonitrile would then undergo nitration to introduce a nitro group onto the aromatic ring. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The position of nitration would be directed by the existing substituents.

Step 4: Reduction of the Nitro Group Finally, the nitro group would be reduced to an amino group. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable lack of publicly available scientific literature detailing the specific biological targets, mechanism of action, or signaling pathway involvement of this compound.

While some patents describe broad classes of compounds that include this molecule for potential therapeutic applications, such as in the context of androgen receptor modulation, specific biological data for this particular compound is not provided. The benzonitrile moiety is a common feature in many biologically active molecules and can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The trifluoromethyl group often enhances metabolic stability and binding affinity. The presence and positions of the amino and bromo substituents would further modulate the electronic and steric properties of the molecule, influencing its potential biological interactions.

Further research and screening are required to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a well-defined chemical entity with established physical properties. While a definitive, step-by-step synthesis protocol is not publicly documented, its preparation can be approached through standard organic chemistry transformations. The most significant gap in the current knowledge base for this compound is the lack of specific biological data. For researchers and drug development professionals, this presents an opportunity for investigation into its potential pharmacological activities. Future studies should focus on screening this compound against various biological targets to identify any potential therapeutic applications.

References

An In-depth Technical Guide to the Physical Properties of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for process development, quality control, and further synthetic applications.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₈H₄BrF₃N₂.[1][2][3][4] Its structure, featuring an amino group, a bromo substituent, a trifluoromethyl group, and a nitrile moiety on a benzene ring, makes it a versatile building block in organic synthesis.

Quantitative Physical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrF₃N₂ | [1][2][3][4] |

| Molecular Weight | 265.03 g/mol | [2] |

| Melting Point | 137 to 142 °C | [1] |

| Physical State | Solid | [1][5] |

| Purity | ≥ 95.0% | [1][4][5] |

| CAS Number | 155255-45-1 | [1][2][3] |

| Exact Mass | 263.95100 Da | [2] |

| Monoisotopic Mass | 263.95100 Da | [2] |

| Topological Polar Surface Area | 49.8 Ų | [2] |

| XLogP3-AA (Computed) | 2.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental protocols for the determination of key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[4][5]

-

A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Solubility Assessment

Determining the solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction conditions.[2][7]

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Spatula

-

Graduated pipettes

Solvents:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Hydrochloric Acid (HCl) solution

-

Ethanol

-

Dichloromethane

-

Hexane

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[2]

-

Add 0.75 mL of the chosen solvent in small portions, shaking or stirring vigorously after each addition.[2]

-

Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent.

-

Record the solubility in each solvent. Solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively.[8]

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

FT-IR spectrometer

-

Potassium Bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory[9][10]

-

Spatula

-

Volatile solvent (e.g., methylene chloride or acetone)[1]

Procedure (Thin Solid Film Method): [1]

-

Dissolve a small amount (approx. 50 mg) of the compound in a few drops of a volatile solvent.[1]

-

Apply a drop of this solution to a clean KBr plate.

-

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[1]

-

Place the KBr plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Apparatus:

-

NMR spectrometer

-

5 mm NMR tubes[11]

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)[11]

-

Volumetric flask and pipette

Procedure:

-

For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[12] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[12]

-

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.[13][14]

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For EI, the sample is typically vaporized before ionization. For ESI, the solution is directly infused.[14]

-

The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).[13]

-

The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.[15]

Generalized Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a specialty chemical like this compound.

Caption: Generalized workflow from synthesis to characterization.

Application in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its trifluoromethyl and amino groups make it a suitable precursor for creating complex molecules, particularly in the fields of oncology, cardiovascular health, and neurological research.[16] The nitrile group can serve as a hydrogen bond acceptor, mimicking other functional groups in interactions with biological targets.[17] The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the construction of more elaborate molecular scaffolds.[18]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.ws [chem.ws]

- 8. www1.udel.edu [www1.udel.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 14. fiveable.me [fiveable.me]

- 15. youtube.com [youtube.com]

- 16. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 17. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is a substituted aromatic nitrile. The presence of a trifluoromethyl group, a bromine atom, and an amino group on the benzonitrile scaffold makes it a versatile building block for the synthesis of more complex molecules.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 265.03 g/mol | [1] |

| Molecular Formula | C₈H₄BrF₃N₂ | [1] |

| CAS Number | 155255-45-1 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 137 to 142 °C | [2] |

| Physical State | Solid | [2] |

| Purity | Typically ≥95% | [2] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for structurally similar compounds, such as 4-amino-2-(trifluoromethyl)benzonitrile.[3][4] The following protocol describes a representative multi-step synthesis.

General Synthetic Workflow

The synthesis of this compound can be logically approached through a series of well-established organic reactions. A high-level overview of this process is depicted in the following workflow diagram.

Detailed Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-(Trifluoromethyl)aniline

-

Dissolve 2-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid.

-

Slowly add a brominating agent, for example, N-bromosuccinimide (NBS), to the solution at room temperature while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-(trifluoromethyl)aniline.

Step 2: Sandmeyer Reaction to Introduce the Nitrile Group

-

Prepare a solution of 4-bromo-2-(trifluoromethyl)aniline in an acidic aqueous medium (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

-

Slowly add the cold diazonium salt solution to the cyanide solution, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Extract the resulting 4-bromo-2-(trifluoromethyl)benzonitrile with an organic solvent and purify by column chromatography.

Step 3: Nitration of 4-Bromo-2-(trifluoromethyl)benzonitrile

-

Carefully add 4-bromo-2-(trifluoromethyl)benzonitrile to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

-

Stir the mixture at a controlled temperature, monitoring the reaction by TLC.

-

Pour the reaction mixture onto ice and extract the product with a suitable solvent.

-

Wash the organic layer with water and brine, dry, and concentrate to obtain 4-bromo-5-nitro-2-(trifluoromethyl)benzonitrile.

Step 4: Reduction of the Nitro Group

-

Dissolve the nitrated intermediate in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reaction is complete, filter the catalyst (if used) and neutralize the reaction mixture.

-

Extract the final product, this compound, with an organic solvent.

-

Purify the product by recrystallization or column chromatography to obtain a high-purity solid.

Potential Biological Significance and Applications

While direct biological activity data for this compound is scarce in the public domain, its structural motifs are present in molecules with significant pharmacological activities. It is primarily considered a key intermediate in the synthesis of more complex drug candidates.

Role as a Pharmaceutical Intermediate

The chemical structure of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening. The amino group can be readily functionalized, and the bromine atom allows for various cross-coupling reactions to introduce further molecular diversity.

Potential as an Androgen Receptor Modulator

Derivatives of aminobenzonitriles are being investigated as non-steroidal androgen receptor (AR) modulators. The core structure of this compound could be a building block for the synthesis of novel AR antagonists for the treatment of prostate cancer.

Putative Role in Kinase Inhibition

The trifluoromethyl-substituted aminobenzonitrile scaffold is found in some kinase inhibitors. For instance, structurally related compounds have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[5] The nitrile group can act as a hydrogen bond acceptor in the kinase active site.

The following diagram illustrates a simplified EGFR signaling pathway, where a hypothetical inhibitor derived from this compound could act.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step process, relies on well-understood chemical transformations. Although direct biological data is limited, its structural features suggest that its derivatives could be valuable in developing novel therapeutics, particularly in the areas of oncology and endocrinology. Further research into the biological activities of compounds derived from this intermediate is warranted.

References

- 1. This compound | C8H4BrF3N2 | CID 18939888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data reveals a lack of quantitative solubility information for this compound in organic solvents. Consequently, this document provides a qualitative assessment of its expected solubility based on its molecular structure, a detailed and robust experimental protocol for determining its solubility, and a visual workflow to guide laboratory practice. This guide is intended to equip researchers and drug development professionals with the necessary tools to ascertain the solubility of this compound, a critical parameter for process development, purification, and formulation.

Introduction: The Data Gap

An extensive search of scientific literature, patent databases, and chemical supplier information indicates that there is no publicly available quantitative solubility data for this compound in organic solvents. One major supplier explicitly states "Solubility: No data available" for this compound.[1] This absence of data highlights a critical knowledge gap for chemists and pharmaceutical scientists working with this intermediate. Understanding solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and designing suitable formulations. This guide, therefore, provides a framework for addressing this data gap through a combination of theoretical assessment and practical experimental guidance.

Qualitative Solubility Assessment

The solubility of a chemical compound is fundamentally governed by its molecular structure. The structure of this compound features several functional groups that influence its polarity and hydrogen bonding capabilities, thus determining its affinity for various organic solvents.

-

Amino Group (-NH₂): The presence of an amino group introduces polarity and the capacity for hydrogen bond donation, which generally enhances solubility in polar protic solvents.

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and increases the lipophilicity of the molecule.

-

Aromatic Ring and Bromo Substituent: The substituted benzene ring is largely nonpolar, though the bromine atom adds to the molecular weight and polarizability.

Based on these structural features, a qualitative prediction of solubility can be made:

-

High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , the compound is expected to be highly soluble due to the strong dipole-dipole interactions.

-

Good to Moderate Expected Solubility: In polar protic solvents like methanol and ethanol , hydrogen bonding between the solvent and the amino group should lead to good solubility. Solubility is also expected to be favorable in other polar solvents like acetone and acetonitrile .

-

Limited Expected Solubility: In non-polar solvents such as hexane and toluene , the compound is expected to have poor solubility due to the significant polarity imparted by the amino and nitrile groups.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials and Equipment:

-

This compound (analytical standard)

-

A range of organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or other suitable quantitative analytical instrumentation

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.

-

Record the mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 8, 16, 24, and 48 hours) and analyzing the solute concentration until it becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to rest at the constant temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the mass of the filtered solution.

-

Dilute the filtered solution to a suitable concentration for analysis with the chosen analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the prepared sample solution using a validated HPLC method.

-

Construct a calibration curve and determine the concentration of the solute in the sample solution.

-

-

Calculation of Solubility:

-

Calculate the solubility from the determined concentration, accounting for any dilutions made.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Visualized Experimental Workflow

The following diagram provides a clear, step-by-step visual representation of the experimental workflow for determining the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 155255-45-1 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₃N₂ | [1][2][3] |

| Molecular Weight | 265.03 g/mol | [1][2] |

| Melting Point | 137 to 142°C | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95.0% | [1] |

| IUPAC Name | This compound | [1][2] |

Experimental Protocols

Synthesis of this compound:

The synthesis of this compound can be conceptualized based on synthetic strategies for related aromatic compounds. A plausible synthetic route starts from a more readily available precursor, such as 4-amino-2-(trifluoromethyl)benzonitrile. The key transformation is the selective bromination of the aromatic ring.

Illustrative Synthetic Step: Electrophilic Bromination

-

Starting Material: 4-Amino-2-(trifluoromethyl)benzonitrile.

-

Reagents: A suitable brominating agent, such as N-Bromosuccinimide (NBS), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5°C.

-

Add N-Bromosuccinimide portion-wise to the stirred solution, maintaining the temperature. The amino group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. Since the para position is blocked, bromination is expected to occur at the ortho position (position 5).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Melting Point Determination:

The melting point of a synthesized compound is a crucial indicator of its purity.

-

Apparatus: A standard melting point apparatus (e.g., capillary tube method).

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range. For this compound, this range is reported as 137 to 142°C.[1]

-

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. This intermediate is valuable in the development of therapies targeting a range of conditions, including those related to cardiovascular health, neurological disorders, and oncology.[4]

Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Caption: Role of the compound as an intermediate in the drug development pipeline.

References

Analysis of the 1H NMR Spectrum of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. Due to the absence of publicly available experimental spectra, this guide is based on established principles of NMR spectroscopy and data from analogous compounds. It serves as a predictive framework for the interpretation of the ¹H NMR spectrum of this compound, which is of interest in pharmaceutical and agrochemical research.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons. The molecule possesses two aromatic protons and an amino group, which will give rise to distinct signals in the ¹H NMR spectrum.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | Singlet | 1H | N/A |

| H-6 | 6.8 - 7.1 | Singlet | 1H | N/A |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | N/A |

Interpretation of the Predicted Spectrum

Aromatic Protons (H-3 and H-6):

The benzene ring has two protons at positions 3 and 6.

-

H-3: This proton is situated between the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups. These groups are strongly deshielding, causing the H-3 proton to resonate at a relatively downfield chemical shift, predicted to be in the range of 7.5 - 7.8 ppm. Due to the absence of adjacent protons, this signal is expected to appear as a singlet.

-

H-6: This proton is positioned between the electron-donating amino (-NH₂) group and the bromine (-Br) atom. The amino group is shielding, while the bromine atom is deshielding. The net effect is a resonance at a more upfield position compared to H-3, likely in the range of 6.8 - 7.1 ppm. This signal is also anticipated to be a singlet as there are no neighboring protons.

Amino Protons (-NH₂):

The two protons of the primary amine will typically appear as a broad singlet in the region of 4.5 - 5.5 ppm. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species. The chemical shift of the amino protons can be highly variable and is dependent on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the -NH₂ protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

The spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative integration.

-

Number of Scans: 16-64 scans are usually adequate to obtain a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 12-16 ppm is generally appropriate for most organic molecules.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum should be phased and baseline corrected.

-

The chemical shifts of the signals should be referenced to the internal standard (TMS).

-

The signals should be integrated to determine the relative number of protons.

-

Coupling constants, if any, should be measured.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Workflow for 1H NMR spectral analysis.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a standard protocol for its experimental determination. The predictive nature of this analysis underscores the importance of obtaining high-quality experimental data for definitive structural elucidation.

FT-IR spectrum of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a substituted aromatic nitrile of significant interest in synthetic chemistry and drug development. Spectroscopic analysis is fundamental for the structural verification and quality assessment of such complex organic molecules.[1] This document, intended for researchers and scientists, delineates the theoretical principles, a detailed predictive analysis of the vibrational spectrum based on its constituent functional groups, a validated experimental protocol for data acquisition, and an interpretation of the key spectral features. By correlating specific vibrational modes with characteristic absorption bands, this guide serves as an essential reference for the characterization of this compound and its derivatives.

Molecular Structure and Spectroscopic Significance

The structure of this compound (Molecular Formula: C₈H₄BrF₃N₂) is characterized by a polysubstituted benzene ring.[2][3] The unique arrangement of an amino (-NH₂), a bromo (-Br), a trifluoromethyl (-CF₃), and a nitrile (-C≡N) group on the aromatic scaffold gives rise to a distinct and predictable infrared spectrum. Each functional group possesses characteristic vibrational modes (stretching, bending, wagging) that absorb infrared radiation at specific frequencies, creating a unique molecular "fingerprint." Understanding this fingerprint is paramount for confirming the molecule's identity and purity.

Caption: Key functional groups of the target molecule.

Principles of FT-IR Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. The resulting spectrum is a plot of infrared absorption versus wavenumber, where absorption bands identify the functional groups present. The intensity of a peak is related to the magnitude of the dipole moment change, while its position is determined by the bond strength and the masses of the bonded atoms.[4]

Predictive Analysis of the Vibrational Spectrum

While an experimental spectrum provides definitive data, a predictive analysis based on established group frequencies is crucial for interpretation. The electronic effects of the various substituents—the electron-donating amino group and the electron-withdrawing nitrile, trifluoromethyl, and bromo groups—influence the precise position and intensity of the absorption bands.

Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is typically used to identify key functional groups.

-

N-H Stretching (Amino Group): As a primary aromatic amine, two distinct bands are expected.[5] The asymmetric N-H stretch typically appears at a higher frequency (3400-3300 cm⁻¹) than the symmetric N-H stretch (3330-3250 cm⁻¹).[6][7] The intensity of these bands in aromatic amines is often significant.[8]

-

C-H Stretching (Aromatic Ring): Aromatic C-H stretching vibrations characteristically appear at wavenumbers just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[6] These bands are generally of weak to medium intensity.

-

C≡N Stretching (Nitrile Group): The nitrile group gives rise to one of the most characteristic peaks in the IR spectrum. For aromatic nitriles, this sharp, intense absorption is found between 2240 and 2220 cm⁻¹.[4][9] Its conjugation with the benzene ring lowers the frequency compared to saturated nitriles.[4][10]

-

N-H Bending (Amino Group): The in-plane bending or "scissoring" vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ region.[5] This band can sometimes be sharp and must be distinguished from carbonyl absorptions, which are absent in this molecule.

-

C=C Stretching (Aromatic Ring): The benzene ring exhibits several carbon-carbon stretching vibrations, typically appearing as a set of bands in the 1600-1400 cm⁻¹ region.[6][11]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a high density of complex vibrations, including bending and combination bands, that are unique to the molecule as a whole.

-

C-F Stretching (Trifluoromethyl Group): The C-F bonds in the -CF₃ group produce very strong and characteristic absorption bands. These are typically found in the 1300-1000 cm⁻¹ range.[12] The intense, complex pattern in this area is a strong indicator of a trifluoromethyl group.[13][14]

-

C-N Stretching (Aromatic Amine): The stretching vibration of the bond between the aromatic carbon and the amino nitrogen results in a strong band, typically observed between 1335-1250 cm⁻¹.[5][6]

-

C-H Bending (Aromatic Ring): Out-of-plane (oop) C-H bending bands are highly sensitive to the substitution pattern on the aromatic ring and appear in the 900-675 cm⁻¹ range.[6]

-

C-Br Stretching: The C-Br stretching vibration absorbs at low frequencies, typically below 700 cm⁻¹, and is found deep within the fingerprint region.[15][16]

Summary of Predicted Frequencies

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3300 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium - Strong |

| 3330 - 3250 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium - Strong |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak - Medium |

| 2240 - 2220 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium |

| 1600 - 1400 | C=C Stretch | Aromatic Ring | Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1300 - 1000 | C-F Stretches | Trifluoromethyl | Very Strong, Complex |

| 910 - 665 | N-H Wag | Primary Aromatic Amine | Medium, Broad |

| < 700 | C-Br Stretch | Aryl Halide | Medium |

Standard Experimental Protocol for FT-IR Analysis

To ensure the acquisition of a high-quality, reproducible FT-IR spectrum, a validated experimental protocol is essential. The following steps describe a standard procedure for analyzing a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.

Step-by-Step Methodology

-

Instrument Preparation:

-

Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 15-30 minutes.

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal (typically diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be automatically subtracted from the sample spectrum.[1]

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Scan the sample over the desired range, typically 4000 to 400 cm⁻¹.[1]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

-

Compare the resulting spectrum with the predicted frequencies to confirm the structure.

-

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Conclusion

The is rich with information, providing clear and distinct signatures for each of its key functional groups. The most prominent and readily identifiable features are the sharp, intense C≡N stretch around 2230 cm⁻¹, the dual N-H stretching bands of the primary amine above 3300 cm⁻¹, and the very strong, complex C-F stretching absorptions between 1300-1000 cm⁻¹. These characteristic bands, supplemented by the absorptions from the aromatic ring in the diagnostic and fingerprint regions, allow for unambiguous confirmation of the molecule's structure. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and utilize the FT-IR spectrum for the quality control and structural elucidation of this important chemical entity.

References

-

JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Emeléus, H. J., & Haszeldine, R. N. (1955). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF3. Canadian Journal of Chemistry, 33(5), 849-856.

-

BIOFOUNT. (n.d.). 155255-45-1|this compound. [Link]

- Schlegel, H. B., & Sondej, M. B. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Spectroscopy Journal, 4(1).

- Chen, Z., & Wang, H. F. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(46), 22061-22070.

- Emeléus, H. J., & Haszeldine, R. N. (1955). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Canadian Journal of Chemistry.

- Mondal, J., & Bagchi, B. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(19), 4443-4453.

- Abbate, S., Longhi, G., & Lebon, F. (2019). CF3: an overlooked chromophore in VCD spectra.

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and. [Link]

-

Ordman, A. (n.d.). IR Chart. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H4BrF3N2 | CID 18939888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. jchps.com [jchps.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. benthamopen.com [benthamopen.com]

- 14. CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Structural Analogs of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile: A Core Scaffold for Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key pharmacological scaffold, and its structural analogs, with a primary focus on their role as nonsteroidal androgen receptor (AR) antagonists. The androgen receptor is a critical therapeutic target in the management of prostate cancer.[1] This document delves into the synthetic methodologies for the core structure and its derivatives, explores the nuanced structure-activity relationships (SAR) that govern their biological efficacy, and provides detailed experimental protocols for their synthesis and evaluation. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for researchers engaged in the discovery and development of novel AR-targeted therapies.

Introduction: The Significance of the this compound Scaffold

The this compound core represents a privileged scaffold in the design of nonsteroidal androgen receptor antagonists. These agents are pivotal in the treatment of androgen-dependent conditions, most notably prostate cancer.[1] Unlike steroidal antiandrogens, nonsteroidal antagonists like bicalutamide and enzalutamide offer the advantage of high specificity for the AR, minimizing cross-reactivity with other steroid receptors and often exhibiting a more favorable side-effect profile.[2][3]

The substituents on the benzonitrile ring are critical for its antiandrogenic activity. The trifluoromethyl group, a strong electron-withdrawing moiety, has been shown to be a key contributor to the binding affinity of these compounds to the androgen receptor.[4] The cyano and amino groups are also essential pharmacophoric elements, often involved in crucial hydrogen bonding interactions within the AR ligand-binding domain.[5] The strategic placement of a bromine atom further modulates the electronic properties and steric bulk of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide will explore the synthesis of this core and the subsequent generation and evaluation of its structural analogs.

Synthesis of the Core Scaffold and Its Analogs

The synthesis of this compound and its analogs is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Synthesis of the Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile

A common route to the precursor, 4-amino-2-(trifluoromethyl)benzonitrile, starts from m-trifluoromethyl fluorobenzene. This process typically involves three key steps:

-

Positional Bromination: The starting material undergoes bromination to introduce a bromine atom at a specific position on the aromatic ring.[6][7]

-

Cyanation: The bromo group is then displaced by a cyano group, often through a cyanation reaction.[6][7]

-

Aminolysis: Finally, the fluoro group is substituted with an amino group via aminolysis to yield the desired 4-amino-2-(trifluoromethyl)benzonitrile.[6][7]

Bromination of the Core Scaffold

To introduce the bromine atom at the 5-position of 4-amino-2-(trifluoromethyl)benzonitrile, a regioselective bromination step is necessary. This can be achieved using a suitable brominating agent in the presence of an acid.[8]

General Scheme for Analog Synthesis

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of structural analogs. The primary amino group is a key handle for derivatization, allowing for the introduction of various side chains and heterocyclic moieties through reactions such as acylation, alkylation, and condensation.

A general synthetic approach to introduce a side chain involves the reaction of the amino group with a suitable electrophile. For instance, reaction with an isothiocyanate can lead to the formation of thiourea derivatives, which can then be cyclized to form thiohydantoin-based antagonists, a class of potent AR inhibitors that includes enzalutamide.[9]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs as androgen receptor antagonists is highly dependent on the nature and position of the substituents on the benzonitrile core and the appended side chains.

-

The Benzonitrile Core: The 4-cyano-3-(trifluoromethyl)phenyl moiety is a common feature in many nonsteroidal antiandrogens. The cyano and trifluoromethyl groups are strong electron-withdrawing groups that are crucial for high binding affinity to the androgen receptor.[4] The amino group at the 4-position serves as a critical attachment point for side chains that can further enhance binding and modulate the pharmacological profile from agonist to antagonist.

-

Role of the Bromo Substituent: The bromine atom at the 5-position influences the electronic environment of the aromatic ring and provides steric bulk. This can affect the compound's binding affinity, selectivity, and pharmacokinetic properties. The introduction of a halogen can also impact metabolic stability.

-

Side Chain Modifications: The nature of the side chain attached to the amino group is a primary determinant of the compound's activity. Structure-activity relationship studies have shown that bulky and hydrophobic side chains can enhance antagonist activity. For instance, the development of thiohydantoin-based antagonists has demonstrated that modifications to the N-1 position of the thiohydantoin ring can significantly impact potency.[9]

The following table summarizes the structure-activity relationships for a series of nonsteroidal androgen receptor antagonists based on a substituted benzonitrile scaffold.

| Modification | Effect on Activity | Rationale |

| Trifluoromethyl group at C2 | Essential for high antagonist activity | Strong electron-withdrawing nature enhances binding to the AR ligand-binding domain.[4] |

| Cyano group at C4 | Crucial for antagonist activity | Participates in key hydrogen bonding interactions within the AR.[5] |

| Amino group at C4 | Point of attachment for side chains | Allows for the introduction of diverse functionalities to modulate activity and properties. |

| Bromo group at C5 | Modulates activity | Influences electronic and steric properties, potentially enhancing binding and metabolic stability. |

| Bulky, hydrophobic side chains | Generally increases antagonist potency | Occupies a hydrophobic pocket in the AR ligand-binding domain, stabilizing the antagonist conformation.[9] |

Experimental Protocols

General Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol is adapted from patented industrial processes.[6][7]

Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene

-

To a reactor charged with m-trifluoromethyl fluorobenzene and glacial acetic acid, slowly add concentrated sulfuric acid while maintaining the temperature.

-

Heat the mixture to reflux.

-

Add dibromohydantoin portion-wise over a period of 5-7 hours.

-

After the reaction is complete, cool the mixture and quench with an ice-water solution.

-

Extract the product, 4-fluoro-2-bromo-5-(trifluoromethyl)benzene, with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyanation

-

To a solution of 4-fluoro-2-bromo-5-(trifluoromethyl)benzene in a suitable solvent such as quinoline, add cuprous cyanide.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the crude product by distillation or chromatography.

Step 3: Aminolysis

-

Dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a pressure vessel.

-

Cool the solution and introduce liquid ammonia.

-

Seal the vessel and heat to 120-125°C for 8-10 hours.

-

After cooling, carefully vent the excess ammonia.

-

Concentrate the reaction mixture to obtain the crude product.

-

Recrystallize the crude 4-amino-2-(trifluoromethyl)benzonitrile from a suitable solvent system (e.g., toluene) to obtain the pure product.[6]

Androgen Receptor Competitive Binding Assay

This protocol provides a general framework for assessing the binding affinity of synthesized analogs to the androgen receptor.[10]

-

Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as rat prostate tissue or a cell line overexpressing the human AR.

-

Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881, as the tracer.

-

Competition Assay:

-

Incubate a fixed concentration of the AR preparation and the radioligand with varying concentrations of the test compound (structural analog).

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled androgen).

-

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.[10]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Visualization of Key Concepts

Synthetic Workflow

Caption: Synthetic pathway to this compound and its analogs.

Androgen Receptor Signaling Pathway

Caption: Simplified schematic of the androgen receptor signaling pathway and antagonist action.[5][6][11]

Conclusion

The this compound scaffold is a cornerstone in the development of potent and selective nonsteroidal androgen receptor antagonists. A thorough understanding of its synthesis, coupled with a nuanced appreciation of the structure-activity relationships of its analogs, is paramount for the rational design of next-generation therapeutics for prostate cancer and other androgen-driven diseases. This guide has provided a foundational framework for researchers in this field, from synthetic protocols to biological evaluation strategies. Future research will undoubtedly continue to explore the vast chemical space around this privileged core, leading to the discovery of novel agents with improved efficacy and safety profiles.

References

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P

-

Crystal structure, docking study and structure-activity relationship of carborane-containing androgen receptor antagonist 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile - PubMed. (URL: [Link])

-

The Androgen Receptor signalling pathway. Schematic representation of... - ResearchGate. (URL: [Link])

-

Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - MDPI. (URL: [Link])

-

Androgen receptor antagonists (antiandrogens): structure-activity relationships. - Abstract - Europe PMC. (URL: [Link])

-

Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PMC. (URL: [Link])

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P

-

Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Discovery of Aryloxy Tetramethylcyclobutanes as Novel Androgen Receptor Antagonists | Request PDF - ResearchGate. (URL: [Link])

-

This compound | C8H4BrF3N2 | CID 18939888 - PubChem. (URL: [Link])

-

Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PlumX. (URL: [Link])

- CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile - Google P

-

Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC. (URL: [Link])

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 8. CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile - Google Patents [patents.google.com]

- 9. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Ascendant Role of Trifluoromethyl-Substituted Benzonitriles in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being of paramount importance. When appended to the benzonitrile scaffold, the resulting trifluoromethyl-substituted benzonitriles emerge as a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a particular focus on their anticancer and antimicrobial properties. We delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore in contemporary drug design, prized for its unique electronic properties and steric profile.[1] Its introduction into a molecule can profoundly influence its physicochemical and pharmacological characteristics.[2] The strong electronegativity of the fluorine atoms often enhances the metabolic stability of the parent molecule by blocking sites susceptible to oxidative metabolism.[3] Furthermore, the lipophilicity of the -CF3 group can improve a compound's ability to cross cellular membranes, thereby increasing its bioavailability.[3] These attributes have led to the successful development of numerous FDA-approved drugs containing the trifluoromethyl moiety.[4]

Benzonitrile derivatives, characterized by a cyano (-C≡N) group attached to a benzene ring, are versatile intermediates in organic synthesis.[5] The combination of the trifluoromethyl group and the benzonitrile core creates a molecular framework with a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.

Anticancer Activity of Trifluoromethyl-Substituted Benzonitriles

Trifluoromethyl-substituted benzonitriles and their derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of critical signaling pathways that are often dysregulated in cancer.

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[6] Its overexpression or mutation is a common feature in many cancers. Several trifluoromethyl-substituted compounds have been shown to be effective inhibitors of EGFR.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition.

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

2.1.2. Tubulin Polymerization Inhibition:

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape.[7] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain trifluoromethyl-substituted benzonitriles act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

The downstream consequences of inhibiting tubulin polymerization are depicted in the following diagram.

Figure 2: Downstream Effects of Tubulin Polymerization Inhibition.

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of trifluoromethyl-substituted benzonitriles is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-nicotinonitrile | HePG2 | 16.08 - 23.67 | [9] |

| Benzofuran-nicotinonitrile | HCT-116 | 8.81 - 13.85 | [9] |

| Benzofuran-nicotinonitrile | MCF-7 | 8.36 - 17.28 | [9] |

| Pyrazolo-pyrimidine | MCF-7 | 4.93 - 26.64 | [10] |

| Thiazoline-tetralin | MCF-7 | 19.13 | [4] |

| Thiazoline-tetralin | A549 | 15.69 | [4] |

| Thiazoline-tetralin | HepG2 | 13.68 | [4] |

| Thiazolo[4,5-d]pyrimidine | A375, C32, DU145, MCF-7/WT | Varies | [11] |

| Quinobenzothiazinium | Panc-1, AsPC-3, BxPC-3 | 0.051 - 0.222 | [12] |

Antimicrobial Activity of Trifluoromethyl-Substituted Benzonitriles

In addition to their anticancer properties, trifluoromethyl-substituted benzonitriles and related heterocyclic systems have shown promising activity against a range of microbial pathogens.

Mechanism of Action

The precise mechanisms of antimicrobial action are varied and depend on the specific molecular structure. However, it is generally understood that these compounds can disrupt essential cellular processes in bacteria and fungi. Some proposed mechanisms include the inhibition of crucial enzymes involved in cell wall synthesis or DNA replication.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazole | Staphylococcus aureus (MRSA) | 0.78 - 3.12 | [1] |

| N-(trifluoromethyl)phenyl pyrazole | Enterococcus faecium | 0.78 - 1.56 | [1] |

| Trifluoromethyl-substituted chalcone | Staphylococcus aureus | 51 µM | [13] |

| Trifluoromethyl-substituted chalcone | Bacillus subtilis | 24 µM | [13] |

| Trifluoromethyl-substituted chalcone | Escherichia coli | A3 was 7.64x more active than benzylpenicillin | [13] |

| Trifluoromethyl-substituted chalcone | Proteus vulgaris | B3 was 3.97x more active than benzylpenicillin | [13] |

| Trifluoromethyl benzimidazoles | Yeasts | 25 - 100 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

A common route for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile involves a multi-step process starting from m-trifluoromethyl fluorobenzene.[2][15]

Step 1: Positional Bromination m-Trifluoromethylfluorobenzene is reacted with dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid to yield 4-fluoro-2-trifluoromethyl bromobenzene.[2]

Step 2: Cyanation The resulting brominated compound is then reacted with cuprous cyanide in a solvent such as quinoline to replace the bromine atom with a cyano group, forming 4-fluoro-2-(trifluoromethyl)benzonitrile.

Step 3: Ammonolysis Finally, the fluoro-substituted benzonitrile is treated with liquid ammonia in ethanol under heat and pressure to replace the fluorine atom with an amino group, yielding the final product, 4-amino-2-(trifluoromethyl)benzonitrile.[2]

The following diagram outlines the general synthetic workflow.

Figure 3: General Synthesis Workflow.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]

-

Compound Treatment: The cells are then treated with serial dilutions of the trifluoromethyl-substituted benzonitrile compounds and incubated for a further 48-72 hours.[8]

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.

Below is a diagram of the experimental workflow for the MTT assay.

Figure 4: MTT Assay Experimental Workflow.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

-

Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the trifluoromethyl-substituted benzonitrile are prepared in a suitable broth medium in a 96-well microtiter plate.[9]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[9]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[9]

-

Controls: Positive (broth and inoculum) and negative (broth only) controls are included.[9]

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethyl-substituted benzonitriles is highly dependent on the nature and position of other substituents on the benzonitrile ring.

Anticancer Activity SAR

-

Position of the Trifluoromethyl Group: The position of the -CF3 group on the benzonitrile ring can significantly impact activity.

-

Other Substituents: The presence of other functional groups, such as halogens or heterocyclic rings, can modulate the anticancer potency. For instance, in some series, the presence of small lipophilic substituents like fluorine has been shown to increase antiproliferative activity.[17]

Antimicrobial Activity SAR

-

Hydrophobicity: Increasing the hydrophobicity of the molecule, for example, by adding alkyl or aryl groups, can enhance antimicrobial activity.[18]

-

Electronic Effects: The electronic properties of other substituents can influence the overall activity. Electron-withdrawing groups in certain positions may be beneficial.[19]

The following diagram illustrates the general concept of structure-activity relationship studies.

Figure 5: Structure-Activity Relationship (SAR) Workflow.

Conclusion and Future Directions

Trifluoromethyl-substituted benzonitriles represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with the favorable pharmacokinetic properties imparted by the trifluoromethyl group, make them attractive candidates for further development. Future research should focus on the synthesis and evaluation of novel analogs to further elucidate their structure-activity relationships, optimize their potency and selectivity, and explore their efficacy in in vivo models. A deeper understanding of their mechanisms of action will also be crucial for their rational design and clinical translation. The continued exploration of this chemical space is likely to yield new and effective therapeutic agents for a range of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. researchgate.net [researchgate.net]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. nbinno.com [nbinno.com]

- 13. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]